1-(2,5-二氟苯基)磺酰基-2-[2-(1H-吲哚-3-基)乙基]胍
描述
ERAP1-IN-1 is the first selective ERAP1 inhibitor.
科学研究应用
抗糖尿病药物开发
1-(2,5-二氟苯基)磺酰基-2-[2-(1H-吲哚-3-基)乙基]胍及其相关化合物已被研究其在治疗糖尿病方面的潜力。研究表明,某些胍衍生物可以以葡萄糖依赖性方式刺激胰岛素分泌,提供一类新的抗糖尿病药物。鉴于当前磺酰脲类药物的局限性(可能导致低血糖),这一特性尤其重要 (Bahekar 等人,2007).
药物分析
在制药行业中,已经开发出分析西咪替丁等化合物的的方法,西咪替丁在结构上与该化合物有关。为此,已利用多孔石墨碳柱上的高效液相色谱 (HPLC) 等技术 (Helali & Monser,2006).
抗癌研究
磺酰胍衍生物在抗癌研究中显示出前景,特别是在新型抗黑色素瘤药物的开发中。已经探索了这些化合物的构效关系,突出了它们在癌症治疗中的潜力 (Baladi 等人,2020).
抗菌剂合成
已经对含有磺酰胺基团的新型杂环化合物(包括胍衍生物)的合成进行了研究,以用作抗菌剂。这展示了该化合物在开发新型抗菌药物方面的潜力 (Azab 等人,2013).
化学合成和机理研究
该化合物及其相关衍生物已用于化学中的各种合成和机理研究。例如,已经探索了使用机械化学的 C-N 偶联的发展,用于合成磺酰胍 (Tan 等人,2014).
属性
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c18-12-5-6-14(19)16(9-12)26(24,25)23-17(20)21-8-7-11-10-22-15-4-2-1-3-13(11)15/h1-6,9-10,22H,7-8H2,(H3,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIVXGVUVONPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(N)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。